molecular formula C20H24O6 B1260115 (-)-Lariciresinol CAS No. 83327-19-9

(-)-Lariciresinol

Cat. No.: B1260115
CAS No.: 83327-19-9
M. Wt: 360.4 g/mol
InChI Key: MHXCIKYXNYCMHY-UHFFFAOYSA-N
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Description

(-)-Lariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits. This compound is part of the lignan family, which includes other notable compounds such as secoisolariciresinol and pinoresinol. This compound is found in high concentrations in flaxseeds, sesame seeds, and whole grains. It has garnered attention for its potential role in reducing the risk of certain diseases, including cardiovascular diseases and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Lariciresinol typically involves the reduction of pinoresinol. One common method includes the use of catalytic hydrogenation. The reaction conditions often involve the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process can be summarized as follows:

    Starting Material: Pinoresinol

    Catalyst: Palladium on carbon

    Reaction Conditions: Hydrogen gas, elevated pressure, and temperature

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of microbial fermentation. Specific strains of bacteria or fungi are employed to convert precursor compounds into this compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: (-)-Lariciresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form secoisolariciresinol.

    Reduction: As mentioned, it can be synthesized from pinoresinol through reduction.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products:

    Oxidation: Secoisolariciresinol

    Reduction: this compound from pinoresinol

    Substitution: Various substituted derivatives of this compound

Scientific Research Applications

(-)-Lariciresinol has a wide range of applications in scientific research:

    Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.

    Biology: Research focuses on its role in plant defense mechanisms and its impact on human health.

    Medicine: It is investigated for its potential in reducing the risk of cardiovascular diseases and cancer. Studies have shown that lignans, including this compound, can modulate hormone levels and exhibit anti-cancer properties.

    Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

The mechanism of action of (-)-Lariciresinol involves its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This action helps in protecting cells from damage and reducing inflammation. The compound also modulates hormone levels, particularly estrogen, which can influence the risk of hormone-related cancers. Molecular targets include various enzymes involved in oxidative stress and hormone metabolism pathways.

Comparison with Similar Compounds

  • Secoisolariciresinol
  • Pinoresinol
  • Matairesinol
  • Syringaresinol

Each of these compounds shares a similar lignan structure but differs in specific functional groups and biological activities.

Properties

IUPAC Name

4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCIKYXNYCMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003294
Record name 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-29-3, 83327-19-9
Record name Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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